3-[(4-Isopropylphenyl)methyl]azetidine
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Overview
Description
3-[(4-Isopropylphenyl)methyl]azetidine is a chemical compound with the molecular formula C13H19N and a molecular weight of 189.3 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is primarily used in research settings, particularly in the fields of proteomics and polymer chemistry .
Preparation Methods
The synthesis of 3-[(4-Isopropylphenyl)methyl]azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium
Chemical Reactions Analysis
3-[(4-Isopropylphenyl)methyl]azetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[(4-Isopropylphenyl)methyl]azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Isopropylphenyl)methyl]azetidine involves its ability to undergo ring-opening polymerization. This process is driven by the ring strain inherent in the four-membered azetidine ring . The compound can polymerize through both anionic and cationic mechanisms, leading to the formation of polyamines with various structures . These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection .
Comparison with Similar Compounds
3-[(4-Isopropylphenyl)methyl]azetidine can be compared to other azetidines and aziridines:
Aziridines: These are three-membered nitrogen-containing heterocycles.
Other Azetidines: Similar compounds include 1-arenesulfonylazetidines and 3-arylazetidines, which have different substituents on the azetidine ring.
The uniqueness of this compound lies in its specific substituent, the 4-isopropylphenylmethyl group, which imparts distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)13-5-3-11(4-6-13)7-12-8-14-9-12/h3-6,10,12,14H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQQQHXIJINEJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588375 |
Source
|
Record name | 3-{[4-(Propan-2-yl)phenyl]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937622-20-3 |
Source
|
Record name | 3-{[4-(Propan-2-yl)phenyl]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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